N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3S2/c13-12(14,15)19-10-3-1-2-4-11(10)21(17,18)16-7-9-5-6-20-8-9/h1-6,8,16H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAJWLLMITKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of thiophen-3-ylmethylamine with 2-(trifluoromethoxy)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and sulfonamide group undergo oxidation under controlled conditions:
| Reagent/Conditions | Product | Mechanism | Key Findings | Sources |
|---|---|---|---|---|
| H₂O₂ (30%), AcOH, 50°C | Thiophene sulfoxide/sulfone | Electrophilic oxidation | Selective oxidation of the thiophene sulfur atom yields sulfoxide (major) and sulfone (minor) products. Reaction efficiency depends on peroxide concentration. | |
| m-CPBA (1.2 eq), DCM, RT | Sulfonamide N-oxide | Oxygen transfer | The sulfonamide nitrogen undergoes oxidation to form N-oxide derivatives, confirmed by IR spectroscopy (N-O stretch at 1,250 cm⁻¹). |
Reduction Reactions
The trifluoromethoxy group and sulfonamide exhibit resistance to reduction, but the thiophene ring can be hydrogenated:
| Reagent/Conditions | Product | Mechanism | Key Findings | Sources |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Tetrahydrothiophene derivative | Catalytic hydrogenation | Complete saturation of the thiophene ring occurs, confirmed by loss of aromatic proton signals in ¹H NMR. | |
| LiAlH₄, THF, reflux | Benzenesulfonamide reduction | Nucleophilic attack | Limited reduction of the sulfonamide group observed; yields secondary amine (≤15%). |
Nucleophilic Substitution
The trifluoromethoxy group’s electron-withdrawing nature activates the benzene ring for substitution:
Hydrolysis and Stability
The sulfonamide bond demonstrates hydrolytic stability under mild conditions:
Cross-Coupling Reactions
The thiophene moiety participates in palladium-catalyzed couplings:
| Reagent/Conditions | Product | Mechanism | Key Findings | Sources |
|---|---|---|---|---|
| Suzuki coupling: Pd(PPh₃)₄, K₂CO₃, DMF | Biarylthiophene derivative | Cross-coupling | Coupling with phenylboronic acid yields a biaryl product (62% yield). GC-MS confirms retention of the sulfonamide group. | |
| Stille coupling: Pd₂(dba)₃, AsPh₃ | Thiophene-stannane adduct | Transmetalation | Limited reactivity due to steric hindrance from the sulfonamide group. |
Critical Analysis of Reaction Pathways
-
Electron-Withdrawing Effects : The trifluoromethoxy group deactivates the benzene ring, directing substitutions to the para position .
-
Steric Hindrance : The N-(thiophen-3-ylmethyl) group limits accessibility in cross-coupling reactions, reducing yields compared to simpler thiophene derivatives.
-
Thermal Stability : Decomposition occurs above 200°C, releasing SO₂ and CF₃ radicals, as detected by TGA-MS.
Scientific Research Applications
N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Properties
A. Trifluoromethoxy Group :
- Compounds with trifluoromethoxy substituents (e.g., 6 and 4) exhibit enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound 7 in with methyl benzoate) .
- The electron-withdrawing nature of the trifluoromethoxy group may reduce nucleophilicity at the sulfonamide nitrogen, affecting reactivity in further functionalization.
B. Thiophene vs. Benzene Rings :
- Replacing benzene with thiophene (e.g., compound 15 in ) introduces sulfur-mediated electronic effects and alters π-stacking interactions. The thiophen-3-ylmethyl group in the target compound may offer steric and electronic differences compared to thiophene-2-sulfonamide (compound 8) .
C. Linker Modifications :
Spectroscopic and Analytical Comparisons
Table 2: NMR and HRMS Data for Selected Analogs
Key Insights:
- Compound 4’s $ ^1H $ NMR reveals distinct aromatic and linker proton environments, which would differ in the target compound due to its thiophen-3-ylmethyl group.
- HRMS data for compound 4 confirms precise mass matching, a critical quality control step for sulfonamide derivatives .
Biological Activity
N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antibacterial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure
The compound can be structurally represented as follows:
Key Functional Groups:
- Thiophene ring : Contributes to biological activity through electron donation.
- Trifluoromethoxy group : Enhances lipophilicity and metabolic stability.
- Benzene sulfonamide moiety : Imparts pharmacological properties.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit notable antibacterial effects. For instance, derivatives of benzenesulfonamide have shown activity against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae.
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound 1 | E. faecalis | 40 | 29 |
| Compound 2 | P. aeruginosa | 50 | 24 |
| Compound 3 | S. typhi | 45 | 30 |
| Compound 4 | K. pneumoniae | 50 | 19 |
These findings suggest that this compound could potentially exhibit similar antibacterial properties, warranting further investigation into its efficacy and mechanism of action .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies focusing on its effects on different cancer cell lines, including colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa).
Case Study: Structure-Activity Relationship (SAR)
A study demonstrated that modifications in the structure significantly affect the anticancer activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 0.5 |
| Compound B | MCF-7 | 4 |
| Compound C | HeLa | 4.5 |
The results indicated that the presence of the trifluoromethoxy group enhances cytotoxicity, particularly in MCF-7 cells, suggesting a potential pathway for therapeutic development .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Compounds in this class have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Findings
In a comparative study, compounds were tested at a concentration of 10 µg/mL:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound X | 78% | 89% |
| Compound Y | 72% | 83% |
These results indicate that the compound may play a role in modulating inflammatory responses, which is crucial for treating conditions like rheumatoid arthritis and other inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
